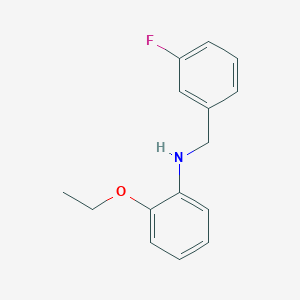

2-Ethoxy-N-(3-fluorobenzyl)aniline

描述

Significance of Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry

The aniline scaffold, a simple aromatic amine, is a privileged structure in drug discovery and development. ontosight.ai Its derivatives are found in numerous approved drugs, agrochemicals, and dyes. The amino group of aniline is a key functional handle that allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. In medicinal chemistry, the aniline motif can participate in crucial hydrogen bonding interactions with biological targets, and its aromatic ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The versatility of the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Strategic Role of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom. nih.gov The substitution of hydrogen with fluorine can profoundly alter a molecule's properties in several beneficial ways. Fluorine is highly electronegative, which can influence the acidity or basicity of nearby functional groups and modulate the electronic properties of the aromatic ring. researchgate.net The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. researchgate.net Furthermore, the small size of the fluorine atom allows it to act as a "super-hydrogen," mimicking hydrogen in terms of steric demand while introducing unique electronic effects. The strategic placement of fluorine can also improve a compound's binding affinity to its target protein and enhance its membrane permeability. nih.gov

Rationale for Comprehensive Investigation of 2-Ethoxy-N-(3-fluorobenzyl)aniline

The chemical structure of this compound combines several features that make it a compound of significant interest for synthetic and medicinal chemists. The N-benzylaniline core is a recognized scaffold in various biologically active molecules. nih.gov The presence of an ethoxy group at the ortho position of the aniline ring can influence the molecule's conformation and electronic properties, potentially impacting its biological activity and metabolic profile. The 3-fluorobenzyl group introduces the strategic element of fluorine substitution, which can enhance metabolic stability and binding interactions. sigmaaldrich.com A comprehensive investigation of this specific molecule would aim to elucidate how these structural components collectively influence its physicochemical properties, reactivity, and potential as a building block for more complex and functionally optimized molecules.

The characterization of the synthesized this compound would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the connectivity of the atoms and the successful formation of the N-benzyl bond. Mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H bond, the aromatic rings, and the C-O and C-F bonds.

The potential research findings for this compound would be of interest in the context of structure-activity relationship (SAR) studies. By systematically modifying the substituents on both aromatic rings, chemists can probe the key interactions that govern a compound's biological activity. For instance, the position of the fluorine atom on the benzyl (B1604629) ring and the nature and position of the substituent on the aniline ring could be varied to optimize properties such as potency, selectivity, and metabolic stability.

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-2-18-15-9-4-3-8-14(15)17-11-12-6-5-7-13(16)10-12/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPFRYINIOOUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy N 3 Fluorobenzyl Aniline and Its Analogues

Retrosynthetic Analysis of the 2-Ethoxy-N-(3-fluorobenzyl)aniline Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For this compound, the most logical disconnection is at the C-N bond of the secondary amine, as this bond is commonly formed through well-established reactions. amazonaws.comnumberanalytics.com

This disconnection yields two primary synthons: a 2-ethoxyaniline fragment and a 3-fluorobenzyl fragment. These conceptual fragments correspond to the following practical starting materials:

Nucleophile: 2-Ethoxyaniline (also known as o-phenetidine). nih.gov

Electrophile: A 3-fluorobenzyl derivative, such as 3-fluorobenzyl bromide or 3-fluorobenzaldehyde (B1666160).

The forward synthesis would, therefore, involve reacting 2-ethoxyaniline with an appropriate 3-fluorobenzyl precursor. The specific nature of this reaction defines the synthetic methodologies discussed in the following sections.

Classical Approaches to N-Alkylation of Anilines

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine. researchgate.net In the context of synthesizing this compound, this strategy involves the condensation of 2-ethoxyaniline with 3-fluorobenzaldehyde.

The reaction proceeds in two main steps:

Imine Formation: 2-ethoxyaniline reacts with 3-fluorobenzaldehyde to form the corresponding N-(3-fluorobenzylidene)-2-ethoxyaniline Schiff base.

Reduction: The imine is then reduced to the secondary amine using a suitable reducing agent.

Table 1: Representative Conditions for Reductive Amination

| Amine Substrate | Aldehyde Substrate | Reducing Agent | Solvent | Typical Yield |

|---|---|---|---|---|

| Aniline (B41778) Analogues | Benzaldehyde (B42025) Analogues | NaBH₄ | Methanol/Ethanol | Good to Excellent |

| Aromatic Amines | Aromatic Aldehydes | NaBH(OAc)₃ | Dichloromethane | High |

| 2-alkoxyanilines | Substituted Benzaldehydes | H₂/Catalyst (e.g., Pd/C) | Various | Good to High |

Direct N-alkylation involves the reaction of an amine with an alkyl halide. For the synthesis of the target molecule, this would entail reacting 2-ethoxyaniline with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride). This reaction is a classical nucleophilic substitution where the nitrogen atom of the aniline attacks the benzylic carbon, displacing the halide.

A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity. iiarjournals.org The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. iiarjournals.org A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can react further with the alkyl halide to form a tertiary amine.

Advanced Catalytic Approaches for C-N Bond Formation

Modern organic synthesis often relies on metal-catalyzed cross-coupling reactions to form C-N bonds with high efficiency and selectivity. wikipedia.orgwikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org It allows for the coupling of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org To synthesize this compound, two disconnection pathways are possible:

Coupling of 2-ethoxyaniline with 1-bromo-3-fluorobenzene (B1666201) (followed by a different reaction to get the benzyl (B1604629) group, this is less direct for the target molecule).

Coupling of 3-fluorobenzylamine (B89504) with a 2-ethoxyphenyl halide (e.g., 2-bromo-1-ethoxybenzene).

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgyoutube.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos and SPhos often providing superior results. youtube.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine. wikipedia.orgnih.gov While historically requiring harsh conditions (high temperatures, polar solvents), modern protocols have been developed that use ligands to facilitate the reaction under milder conditions. wikipedia.orgnih.govmdpi.comresearchgate.net Similar to the Buchwald-Hartwig reaction, this method could couple 2-ethoxyaniline with a 3-fluorobenzyl precursor, or more commonly, an aryl halide with an amine. organic-chemistry.org The Ullmann reaction is often complementary to palladium-catalyzed methods. wikipedia.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for N-Arylation

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (Pd) wikipedia.orglibretexts.org | Copper (Cu) wikipedia.org |

| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) wikipedia.orgyoutube.com | Diamines, amino acids, 1,10-phenanthroline (B135089) nih.gov |

| Reaction Conditions | Generally milder temperatures | Often requires higher temperatures (>150 °C) wikipedia.org |

| Substrate Scope | Very broad, high functional group tolerance wikipedia.org | Traditionally required activated aryl halides, scope is expanding with new ligands wikipedia.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Often K₂CO₃, Cs₂CO₃ nih.gov |

A more recent and advanced strategy involves the reductive cross-coupling of nitroarenes with other partners. nih.govnih.gov In this approach, a nitroarene serves as a masked aniline. For the synthesis of this compound, one could envision a reaction between 1-ethoxy-2-nitrobenzene and a suitable 3-fluorobenzyl coupling partner under reductive conditions.

For instance, some methods describe the nickel-catalyzed reductive coupling of nitro compounds with N-acyl benzotriazoles to form amides, which could potentially be adapted. nih.gov Another approach involves the gold-catalyzed one-pot synthesis of N-alkylated anilines directly from nitroarenes and alcohols. researchgate.net This method combines the reduction of the nitro group and the reductive amination into a single catalytic process, offering a highly efficient route to the desired product.

Hydroamination Reactions

Hydroamination, the addition of an amine's N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), represents a highly atom-economical route for synthesizing amines. libretexts.orgnih.gov This method is a direct and efficient way to form C-N bonds, often catalyzed by a wide range of metal complexes or acids. libretexts.orgacs.orgnih.gov

Catalytic intermolecular hydroamination of alkenes is a particularly attractive strategy for producing N-arylbenzylamines. nih.gov The reaction can be catalyzed by various transition metals, including both early and late transition metals, as well as rare-earth metals and acids. acs.orgnih.gov Late transition-metal complexes, such as those of palladium, rhodium, iridium, and ruthenium, are often favored for their compatibility with a variety of functional groups. nih.gov

For the synthesis of a compound like this compound, a plausible hydroamination approach would involve the reaction of 2-ethoxyaniline with 1-(chloromethyl)-3-fluorobenzene or a related styrene (B11656) derivative. Mechanistic studies show that late transition metal-catalyzed hydroaminations can proceed via a nucleophilic attack of the amine on a metal-coordinated alkene. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed hydroamination of styrene with aniline can yield the anti-Markovnikov product. libretexts.org

Acid catalysis offers an alternative to metal-based systems. Anilinium salts with weakly coordinating counteranions have been shown to effectively catalyze the hydroamination of alkenes like styrenes with anilines. acs.org In these reactions, the presence of electron-withdrawing substituents on the aniline can favor the formation of the hydroamination product. acs.org

The development of new catalysts is ongoing, with a focus on improving rates, selectivity, and substrate scope. acs.orgnih.gov For example, N-Heterocyclic carbene (NHC) gold(I) complexes have been successfully used for the hydroamination of alkynes with various arylamines, producing imines as valuable intermediates. nih.govfrontiersin.org While this applies to alkynes, the principles of catalyst design can inform the development of catalysts for alkene hydroamination.

| Catalyst System | Substrate Type | Key Features |

| Late Transition Metals (Pd, Rh, Ru, Ir) | Alkenes, Dienes | High functional group tolerance; control over regioselectivity. libretexts.orgnih.gov |

| Anilinium salts [PhNH₃][B(C₆F₅)₄] | Alkenes (Styrenes) | Metal-free acid catalysis; selectivity tunable by conditions. acs.org |

| Lanthanide Complexes | Aminoalkenes, Alkynes | Effective for intramolecular reactions; sensitive to steric hindrance. libretexts.org |

| NHC-Gold(I) Complexes | Alkynes | High regioselectivity for Markovnikov products (imines). nih.govfrontiersin.org |

| Titanium Complexes | Alkynylphosphines | Efficient for creating P,N-ligands for further catalytic use. acs.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is crucial for developing environmentally benign and sustainable chemical processes. For a target molecule like this compound, this involves considering solvent choice, energy consumption, and the nature of the catalysts employed.

Solvent-Free and Mechanochemical Synthesis Considerations

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free reactions and mechanochemistry are powerful strategies to achieve this.

Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging sustainable technique. nih.govacs.org It offers several advantages, including reduced solvent consumption, faster reaction times, and sometimes altered reactivity or selectivity compared to solution-based methods. nih.govnih.gov The synthesis of secondary amines can be achieved through mechanochemical methods. For instance, copper-catalyzed arylation of anilines with arylboronic acids has been successfully performed under high-speed ball-milling conditions, providing N-arylated products in good yields. beilstein-journals.org This approach avoids bulk solvents and can lead to higher concentrations of reagents, enhancing reaction rates. nih.gov

Solvent-free reactions can also be conducted under thermal conditions, often with the aid of a catalyst. A Brønsted acidic ionic liquid has been used to catalyze the Friedel-Crafts reaction between anilines and aldehydes to produce triarylmethanes under solvent-free conditions, demonstrating a green approach to C-C bond formation that could be adapted for C-N bond forming reactions. nih.gov Similarly, iridium/graphene catalysts have been used for the N-alkylation of amines with alcohols in the absence of solvents and bases, following a sustainable hydrogen autotransfer strategy. researchgate.net

| Green Synthetic Method | Key Principles & Advantages | Applicability to N-Arylbenzylamine Synthesis |

| Mechanochemistry (Ball Milling) | Reduces or eliminates solvent use; enhances reaction rates; can provide different selectivity. nih.govnih.gov | C-N bond construction via catalyzed coupling of anilines and benzyl derivatives. beilstein-journals.org |

| Solvent-Free Catalysis | Eliminates solvent waste and purification issues; often uses less energy. nih.gov | N-alkylation of anilines with benzyl alcohols using reusable catalysts. researchgate.net |

Catalyst Development for Sustainable Production

The development of sustainable catalysts is at the heart of green chemistry. Ideal catalysts are highly efficient, reusable, based on earth-abundant and non-toxic metals, and operate under mild conditions.

For hydroamination and related N-alkylation reactions, significant progress has been made. Iridium clusters supported on graphene have shown excellent performance for the N-alkylation of amines with alcohols, functioning without the need for solvents or external bases. researchgate.net This "hydrogen borrowing" strategy is inherently green as the only byproduct is water.

N-Heterocyclic carbene (NHC) complexes are another important class of catalysts. Copper-NHC complexes, for example, can be synthesized mechanochemically from metallic copper, enhancing the sustainability of the catalyst preparation itself. nih.gov These catalysts are then used in a variety of organic transformations.

The ultimate goal is to develop catalytic systems that allow for high yields and selectivity under ambient temperature and pressure, using minimal energy and generating little to no waste.

Synthesis of Structurally Related N-(Fluorobenzyl)aniline Derivatives for Comparative Studies

To understand structure-activity relationships or to optimize material properties, a library of structurally related compounds is often required. The synthesis of various N-(fluorobenzyl)aniline derivatives can be achieved by systematically modifying the substituents on both the aniline and benzyl rings.

General synthetic strategies often involve the reaction of a substituted aniline with a substituted benzyl halide or aldehyde. For example, a series of N-substituted benzyl derivatives of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylates were synthesized by reacting the parent aniline derivative with various benzyl chlorides in the presence of potassium carbonate. iiarjournals.org This straightforward nucleophilic substitution can be applied to generate a range of analogues by varying both the aniline and the benzyl chloride.

Another common approach is reductive amination, where an aniline is reacted with a benzaldehyde in the presence of a reducing agent. Schiff base formation followed by reduction is a reliable method for producing secondary amines. Studies have synthesized series of Schiff bases by reacting cinnamaldehyde (B126680) with a wide array of substituted anilines, including those with halogen, methoxy, and nitro groups. researchgate.netnih.gov These intermediates can then be reduced to the corresponding saturated amines.

The table below illustrates how different starting materials can be combined to produce a variety of N-(fluorobenzyl)aniline analogues, suitable for comparative analysis.

| Aniline Derivative | Benzyl Derivative | Potential Synthetic Method | Resulting Analogue Class |

| 2-Ethoxyaniline | 4-Fluorobenzyl chloride | Nucleophilic Substitution | N-(4-Fluorobenzyl)aniline Derivatives |

| 4-Chloroaniline | 3-Fluorobenzaldehyde | Reductive Amination | N-(3-Fluorobenzyl)-4-chloroaniline Analogues |

| 2-Methoxyaniline | 2-Fluorobenzyl bromide | N-Alkylation | N-(2-Fluorobenzyl)aniline Derivatives |

| Aniline | 3,5-Difluorobenzyl chloride | Nucleophilic Substitution | N-(Difluorobenzyl)aniline Derivatives |

Such synthetic campaigns allow for systematic investigation of how electronic and steric effects of substituents influence the properties of the final molecule. For instance, studies on 2-substituted aniline pyrimidine (B1678525) derivatives involved reacting a core intermediate with various substituted anilines to explore their potential as enzyme inhibitors. nih.gov Similarly, research on monoacyl aniline derivatives involved N-acylation of different anilines with various benzoyl chlorides, demonstrating a modular approach to creating a diverse set of compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy N 3 Fluorobenzyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-Ethoxy-N-(3-fluorobenzyl)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and confirms the substitution patterns on both aromatic rings.

One-dimensional NMR spectra offer the initial and most direct information regarding the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton group. The ethoxy group should present as an upfield triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a pattern characteristic of a free-rotating ethyl group. rsc.org The benzylic methylene (NCH₂) protons would likely appear as a singlet, though coupling to the adjacent N-H proton could cause broadening or splitting into a doublet. The N-H proton itself is anticipated as a broad singlet. The eight aromatic protons would resonate in the downfield region, with their complex splitting patterns revealing their relative positions and coupling to each other and, in the case of the benzyl (B1604629) ring, to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon backbone of the molecule. It is expected to display 15 distinct signals, corresponding to the 15 unique carbon atoms. The signals for the ethoxy group carbons (CH₃ and OCH₂) would appear in the upfield region. The benzylic CH₂ carbon signal would be found near 48 ppm, similar to related N-benzylanilines. rsc.org The twelve aromatic carbons would resonate in the downfield region (typically 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a key identifier for that position.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is an essential tool. wikipedia.org It is expected to show a single resonance for the fluorine atom on the 3-fluorobenzyl group. The chemical shift of this signal falls within the typical range for fluoroaromatic compounds. azom.comnih.gov Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, confirming its position on the benzyl ring. wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Ethoxy CH₃ | ~1.4 (t) | ~15 | N/A |

| Ethoxy OCH₂ | ~4.0 (q) | ~64 | N/A |

| N-H | ~4.1 (broad s) | N/A | N/A |

| Benzylic CH₂ | ~4.4 (s or d) | ~48 | N/A |

| Aniline (B41778) Ring (4H) | ~6.6-7.2 (m) | ~110-148 | N/A |

| Benzyl Ring (4H) | ~7.0-7.4 (m) | ~114-142 (with C-F coupling) | ~ -113 (m) |

| C-N (Aniline) | N/A | ~148 | N/A |

| C-O (Aniline) | N/A | ~147 | N/A |

| C-F (Benzyl) | N/A | ~163 (d, ¹JCF ≈ 245 Hz) | N/A |

| C-CH₂ (Benzyl) | N/A | ~142 | N/A |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map out all ¹H-¹H coupling networks. Key expected correlations include those between the ethoxy CH₃ and OCH₂ protons, and among the protons on each of the aromatic rings. A correlation between the N-H and benzylic CH₂ protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon signals in the ¹³C spectrum (e.g., the ethyl protons to the ethyl carbons, the benzylic protons to the benzylic carbon, and each aromatic proton to its carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are vital for connecting the molecular fragments. For instance, HMBC is expected to show correlations from the benzylic CH₂ protons to carbons in both the aniline and the 3-fluorobenzyl rings, unequivocally establishing the N-benzyl linkage. Correlations from the ethoxy OCH₂ protons to the C-O carbon of the aniline ring would confirm the position of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It can reveal through-space correlations between the benzylic protons and the protons on the aniline ring, offering insights into the molecule's preferred three-dimensional conformation in solution.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information on the molecular weight and formula of a compound and offers structural clues based on its fragmentation patterns. wikipedia.org

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₅H₁₆FNO, the calculated monoisotopic mass is 245.1216 g/mol . An HRMS measurement confirming this value would validate the elemental composition, distinguishing it from any other compounds with the same nominal mass.

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) using electron ionization (EI) reveals characteristic fragmentation patterns that act as a molecular fingerprint. spectrabase.com The fragmentation of N-benzylanilines is well-understood and typically involves cleavage at the C-N bond. libretexts.org

Key expected fragments for this compound include:

Molecular Ion (M⁺): A peak at m/z = 245, corresponding to the intact molecule.

Fluorotropylium Ion: A prominent peak at m/z = 109, resulting from the cleavage of the benzylic C-N bond to form the stable C₇H₆F⁺ ion. This is a hallmark fragment for fluorobenzyl moieties.

Loss of an Ethyl Radical: A fragment at m/z = 216, corresponding to the loss of the C₂H₅ group from the ethoxy substituent.

2-Ethoxyanilinium Fragment: A peak at m/z = 136, resulting from the loss of the fluorobenzyl group.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Assigned Fragment | Formula |

| 245 | Molecular Ion [M]⁺ | [C₁₅H₁₆FNO]⁺ |

| 216 | [M - C₂H₅]⁺ | [C₁₃H₁₁FNO]⁺ |

| 136 | [2-ethoxyaniline + H]⁺ | [C₈H₁₂NO]⁺ |

| 109 | [fluorotropylium]⁺ | [C₇H₆F]⁺ |

| 91 | [tropylium]⁺ (from benzyl fragment) | [C₇H₇]⁺ |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds, providing confirmation of the functional groups present in the molecule. nist.gov

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show several key absorption bands. A medium, sharp band around 3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl and methylene groups (below 3000 cm⁻¹) would also be present. Characteristic C=C stretching bands for the aromatic rings would appear in the 1600–1450 cm⁻¹ region. Strong absorptions corresponding to the C-O-C asymmetric and symmetric stretching of the ether linkage are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. nist.gov Additionally, a C-N stretching vibration and a C-F stretching vibration (typically 1100-1000 cm⁻¹) would be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational data. It is particularly sensitive to symmetric vibrations and non-polar bonds. scirp.org The symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. ias.ac.inresearchgate.net The C-H and N-H stretches would also be visible, complementing the FT-IR data.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | FT-IR | ~3400 | Medium |

| Aromatic C-H Stretch | FT-IR, Raman | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2980-2850 | Medium-Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1610, 1580, 1500 | Strong |

| Asymmetric C-O-C Stretch | FT-IR | ~1250 | Strong |

| Symmetric C-O-C Stretch | FT-IR | ~1040 | Strong |

| C-N Stretch | FT-IR | ~1310 | Medium |

| C-F Stretch | FT-IR | ~1100 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and the packing of this compound molecules in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To perform SC-XRD analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed.

The analysis of the diffraction data would yield a detailed crystallographic information file (CIF), containing the precise coordinates of each atom in the unit cell. From this, a comprehensive picture of the molecule's solid-state conformation would emerge. Key parameters that would be determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit of the crystal.

Torsion Angles: These would describe the conformation of the flexible parts of the molecule, such as the ethoxy group and the benzyl bridge, revealing the spatial relationship between the two aromatic rings.

Based on the analysis of similar aniline derivatives, it is expected that the molecule would adopt a non-planar conformation due to the steric hindrance between the ethoxy-substituted aniline ring and the fluorobenzyl group. The crystal packing would likely be governed by a network of intermolecular interactions, leading to a stable three-dimensional supramolecular architecture.

| Table 1: Hypothetical Crystallographic Data for this compound | |

| Parameter | Hypothetical Value |

| Chemical Formula | C15H16FNO |

| Formula Weight | 245.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| Value not available | |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an SC-XRD experiment.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on the electron distribution of a molecule, calculated from the crystallographic data.

For this compound, the Hirshfeld surface would be generated by partitioning the crystal space into regions where the electron density of a promolecule (the sum of the spherical atomic electron densities of the molecule) is greater than that of all other molecules in the crystal.

The key outputs of a Hirshfeld surface analysis are:

d_norm surfaces: These surfaces are mapped with a color scale to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation. For this compound, potential N-H···F or C-H···F hydrogen bonds, as well as C-H···π interactions, would be visualized as distinct red areas on the d_norm surface.

Given the molecular structure, the fingerprint plot for this compound would be expected to show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. The presence of the fluorine atom would likely lead to a notable percentage of F···H contacts, providing insight into the role of the fluorine substituent in directing the crystal packing. C···H/H···C contacts would also be prominent, indicative of C-H···π interactions involving the aromatic rings.

| Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound | |

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45-55% |

| C···H/H···C | 20-30% |

| F···H/H···F | 10-15% |

| O···H/H···O | 5-10% |

| N···H/H···N | 1-5% |

| Other | <1% |

Note: The values in this table are hypothetical and represent a plausible distribution of intermolecular contacts for this type of molecule.

Theoretical and Computational Investigations of 2 Ethoxy N 3 Fluorobenzyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. However, no specific studies employing these methods on 2-Ethoxy-N-(3-fluorobenzyl)aniline have been published.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO)

For a novel compound like this compound, Density Functional Theory (DFT) would be the primary method to predict its most stable three-dimensional geometry. This optimization is crucial as all other computational properties are derived from this lowest energy structure. Following optimization, DFT calculations would typically be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. Without experimental or computational data, the specific HOMO-LUMO gap for this compound remains unknown.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map would illustrate the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and the fluorine atom, while the hydrogen atoms of the amine and the aromatic rings would exhibit positive potential. However, specific MEP maps and potential values are not available in the literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations could be employed to understand the dynamic behavior of this compound over time. These simulations would reveal the accessible conformations of the molecule in different environments, such as in a vacuum or in the presence of a solvent. This is particularly important for a flexible molecule like this, which has several rotatable bonds. MD simulations would also provide insights into how the molecule interacts with solvent molecules, a critical factor in its solubility and biological activity. No such simulation studies have been reported for this compound.

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a specific target protein. This is a fundamental tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Receptor Models

In the absence of any published research, it is not possible to report on the predicted binding modes or affinities of this compound with any biological receptors. Such a study would involve docking the optimized structure of the compound into the binding site of a chosen protein target and calculating a docking score, which estimates the binding affinity. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Without these studies, the potential therapeutic targets and interaction mechanisms of this compound remain purely speculative.

Analysis of Non-Covalent Interactions in Binding Pockets

The biological activity of a molecule is often predicated on its ability to bind to a specific pocket within a target protein. This binding is governed by a variety of non-covalent interactions. Computational docking simulations can model the engagement of this compound within a hypothetical binding pocket, revealing the key interactions that stabilize the ligand-protein complex.

Hydrogen Bonding: The structure of this compound contains several potential hydrogen bond donors and acceptors. The secondary amine (-NH-) group can act as a hydrogen bond donor. The oxygen atom of the ethoxy group and the nitrogen atom of the amine can both function as hydrogen bond acceptors. The fluorine atom on the benzyl (B1604629) ring is generally a weak hydrogen bond acceptor. In a hypothetical binding pocket, the -NH- group could form a crucial hydrogen bond with an amino acid residue that is a hydrogen bond acceptor, such as aspartate or glutamate. Similarly, the ethoxy group's oxygen could interact with a hydrogen bond donor residue like serine or tyrosine.

Halogen Bonding: The fluorine atom on the benzyl ring, while a weak hydrogen bond acceptor, can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom within the protein's binding pocket. The strength of this interaction would depend on the specific electronic environment of the binding site.

A molecular docking study of N-benzyl and N-allyl aniline (B41778) derivatives has shown that these types of compounds can exhibit significant binding affinities with target proteins, with binding energies indicating stable complex formation. researchgate.net For this compound, a similar profile of interactions would be anticipated.

A representative analysis of potential non-covalent interactions is summarized in the table below.

| Interaction Type | Molecular Feature of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amine (-NH-) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Ethoxy (-O-), Amine (-N-) | Serine, Threonine, Tyrosine |

| Halogen Bond | Fluorine (-F) | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate |

| Hydrophobic Interactions | Benzyl ring, Aniline ring, Ethyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Benzyl ring, Aniline ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. While a specific QSAR model for this compound is not publicly available, a hypothetical model can be constructed based on established principles.

Derivation of Molecular Descriptors

To build a QSAR model, a set of molecular descriptors for this compound and its analogs would first be calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume, principal moments of inertia).

Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO and LUMO energies).

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP).

A table of hypothetical molecular descriptors for this compound is presented below.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Topological | Molecular Weight | 245.3 g/mol |

| Topological | Number of Rotatable Bonds | 5 |

| Geometrical | Molecular Surface Area | ~250 Ų |

| Electronic | Dipole Moment | ~2.5 D |

| Hydrophobic | LogP | ~3.8 |

Correlation with Observed Biological Activities (mechanistic data only)

Once the molecular descriptors are calculated for a series of analogs of this compound, a QSAR model can be developed by correlating these descriptors with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). This is typically achieved using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

A hypothetical QSAR equation might look like:

log(1/IC50) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)

In this equation, the coefficients (β) would be determined by the statistical analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to an increase in biological activity, while a negative coefficient would suggest the opposite. For instance, a positive β₁ would imply that higher hydrophobicity is favorable for the observed activity. Such models are valuable in predicting the activity of new, unsynthesized analogs and in providing insights into the mechanism of action.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters (computational, non-clinical)

The potential of a compound as a therapeutic agent is not only dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. Computational tools can predict these properties early in the drug discovery process, helping to identify candidates with favorable profiles.

Various in silico models, often based on large datasets of experimentally determined properties, can predict the ADME parameters for this compound.

A summary of predicted ADME-relevant parameters for this compound is provided in the table below. These values are hypothetical and representative of what would be expected for a molecule with its structural features.

| ADME Parameter | Predicted Property | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | The compound is likely to cross the intestinal barrier. |

| P-glycoprotein Substrate | Likely No | Reduced probability of active efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely Yes | The compound may cross into the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Possible drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Low | The compound is likely cleared primarily through metabolism. |

These computational predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. However, it is crucial to note that these are theoretical estimations and require experimental validation.

Reaction Mechanisms and Reactivity Studies of 2 Ethoxy N 3 Fluorobenzyl Aniline

Investigation of Oxidation Pathways and Products

The oxidation of N-benzylanilines can proceed through several pathways, primarily involving the nitrogen atom and the benzylic carbon. For 2-Ethoxy-N-(3-fluorobenzyl)aniline, oxidation can lead to a variety of products depending on the oxidant and reaction conditions.

N-Oxidation : The initial step can be the oxidation of the secondary amine to form an N-oxide or a related species. Microsomal oxidation of structurally similar N-benzylanilines is known to yield aryl nitrones and N-hydroxy derivatives. nih.gov

C-Oxidation (Benzylic Position) : The carbon atom of the benzyl (B1604629) group adjacent to the nitrogen is susceptible to oxidation. This can lead to the formation of an imine. For instance, N-(arylsulfonyl)benzylamines can be oxidized to the corresponding N-arylsulfonylimines. beilstein-journals.orgnih.gov Electrochemical oxidation can also lead to the formation of an iminium cation, which is a key intermediate. mdpi.com

N-Debenzylation : A common metabolic pathway for N-benzylanilines is N-debenzylation, which involves the cleavage of the bond between the nitrogen and the benzyl group. nih.gov This would yield 2-ethoxyaniline and 3-fluorobenzaldehyde (B1666160).

Amide Formation : Studies on the metabolism of related secondary amines have shown the formation of amides as a novel class of metabolite. nih.gov

A summary of potential oxidation products is presented below.

| Oxidation Pathway | Intermediate/Key Species | Potential Final Product(s) | Supporting Evidence/Analogy |

|---|---|---|---|

| N-Oxidation | N-Hydroxyamine | Aryl Nitrone | Observed in microsomal metabolism of N-benzyl-4-substituted anilines. nih.gov |

| C-Oxidation | Iminium Cation | Imine (N-(3-fluorobenzylidene)-2-ethoxyaniline) | Established pathway for electrochemical and chemical oxidation of benzylamines. beilstein-journals.orgmdpi.com |

| N-Debenzylation | Carbinolamine | 2-Ethoxyaniline, 3-Fluorobenzaldehyde | Common metabolic route for N-benzylanilines. nih.gov |

| Amide Formation | Unknown | N-(2-ethoxyphenyl)-3-fluorobenzamide | Identified as a novel metabolite class for similar substrates. nih.gov |

Rearrangement Reactions Involving the Aniline (B41778) Moiety

The structure of this compound is not prone to common rearrangements like the Beckmann or Pinacol rearrangements under normal conditions. masterorganicchemistry.comlibretexts.org However, intramolecular rearrangements involving aromatic systems, such as the Smiles rearrangement, are conceivable under specific, typically basic, conditions.

The Truce-Smiles rearrangement is an analogous transformation that involves the migration of an aryl group. youtube.com This reaction proceeds via an intramolecular nucleophilic aromatic substitution, where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group and migration of the aryl moiety. youtube.comrsc.org For a rearrangement to occur with this compound, the aniline ring would need to be sufficiently activated with electron-withdrawing groups to facilitate nucleophilic attack, which is not the case here. However, radical versions of the Smiles rearrangement have also been documented, proceeding through different mechanisms. nih.gov

Another potential transformation is the nih.govresearchgate.net-Wittig rearrangement, which involves the rearrangement of ethers. mdpi.com While this typically applies to the benzyloxy group itself, its relevance to the ethoxy group on the aniline ring is less direct but highlights the types of intramolecular shifts possible in related systems.

Influence of Ethoxy and Fluoro Substituents on Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound is significantly modulated by their respective substituents.

The Aniline Ring : The ethoxy group (–OEt) at the ortho position is a powerful activating group for electrophilic aromatic substitution. It exerts a strong, electron-donating mesomeric effect (+M) by donating its lone-pair electrons to the aromatic pi-system, and a weaker, electron-withdrawing inductive effect (-I). lumenlearning.com The +M effect dominates, increasing the electron density of the aniline ring, particularly at the ortho and para positions relative to the ethoxy group. This makes the ring significantly more reactive towards electrophiles than unsubstituted benzene. The amino group (-NH-benzyl) is also an activating, ortho-para directing group. The combined effect makes the aniline ring highly susceptible to electrophilic attack.

The Benzyl Ring : The fluorine atom (–F) at the meta position of the benzyl ring is an electron-withdrawing group, primarily through its strong inductive effect (-I). lumenlearning.com Halogens also have a +M effect, but for fluorine, the -I effect is dominant in influencing reactivity. This deactivates the benzyl ring, making it less nucleophilic and less reactive towards electrophilic substitution compared to unsubstituted benzene.

The electronic effects of these substituents can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a substituent.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | General Effect on Ring |

|---|---|---|---|---|

| -OCH2CH3 (Ethoxy) | ortho/para | -0.24 | +0.1 | Activating (+M > -I) |

| -F (Fluoro) | para | +0.06 | +0.34 | Deactivating (-I > +M) |

Note: Standard Hammett constants are typically given for para (σp) and meta (σm) positions. The ethoxy group is at the ortho position, but its electronic character is best represented by its para value in this context. The fluoro group is at the meta position.

Kinetics and Thermodynamics of Key Transformations

The kinetics of reactions involving this compound, such as N-alkylation or its reaction as a nucleophile, would be expected to follow second-order rate laws. unict.it Kinetic studies on the benzylation of anilines have shown that the reaction rate is sensitive to the electronic properties of substituents on both the aniline and the benzyl halide. unict.it

Kinetics : The rate of reaction is increased by electron-donating substituents on the aniline ring and decreased by electron-withdrawing ones. unict.it Therefore, the ethoxy group on the aniline ring of this compound would increase its nucleophilicity and accelerate reactions where the aniline nitrogen acts as the nucleophile. Conversely, the electron-withdrawing fluorine on the benzyl group would have a smaller, retarding effect if the benzylic position were the reaction center in an SN2-type reaction. Hammett plots, which correlate reaction rates with substituent constants, are often used to elucidate these relationships and can reveal changes in the reaction mechanism. researchgate.netwikipedia.org Non-linear Hammett plots can indicate a change in the rate-determining step or a shift in the reaction mechanism. wikipedia.org

A representative table illustrating the expected kinetic effect of substituents on a hypothetical reaction is shown below.

| Aniline Substituent (para) | Relative Rate Constant (krel) | Electronic Effect |

|---|---|---|

| -OCH3 | ~5.0 | Strongly Electron-Donating |

| -CH3 | ~2.0 | Electron-Donating |

| -H | 1.0 | Reference |

| -Cl | ~0.4 | Electron-Withdrawing |

| -NO2 | ~0.01 | Strongly Electron-Withdrawing |

Note: This table is illustrative, based on general principles of Hammett relationships in aniline reactions. unict.itresearchgate.net

Role of this compound as a Nucleophile or Electrophile in Organic Reactions

The primary chemical role of this compound is that of a nucleophile.

As a Nucleophile : The molecule possesses two main nucleophilic centers.

The Nitrogen Atom : The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile. It can readily react with a wide range of electrophiles, such as alkyl halides (in N-alkylation reactions to form quaternary ammonium (B1175870) salts), acyl halides (to form amides), and the carbonyl carbon of aldehydes and ketones. magritek.com

The Aniline Ring : As discussed, the ethoxy and amino groups activate the aniline ring, making it an effective nucleophile in electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions).

The nucleophilic addition of anilines to activated alkenes, such as trans-β-nitrostyrenes, is a well-documented reaction that proceeds via a 1,4-addition mechanism, highlighting the nucleophilic character of the aniline. rsc.orgresearchgate.net

As an Electrophile : The molecule is generally not considered an electrophile. However, under specific oxidative conditions, it could be converted into an electrophilic species. For example, oxidation to an iminium cation would render the benzylic carbon electrophilic and susceptible to attack by nucleophiles. mdpi.com Additionally, while the electron-rich aniline ring is resistant to nucleophilic aromatic substitution, such reactions are not impossible, though they would require extremely harsh conditions or a different substitution pattern (e.g., strong electron-withdrawing groups at ortho/para positions to the leaving group).

Structure Activity Relationships Sar in 2 Ethoxy N 3 Fluorobenzyl Aniline Derivatives

Design Principles for Structural Modification and Analog Synthesis

The design of analogs of 2-Ethoxy-N-(3-fluorobenzyl)aniline is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The synthesis of such derivatives typically involves common organic reactions. For instance, N-alkylation of a substituted aniline (B41778) with a corresponding benzyl (B1604629) halide is a standard method for creating the N-benzylaniline core structure. acs.org

Key design strategies for modifying this scaffold include:

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and improve properties. nih.gov For example, the aniline or benzyl ring could be replaced by heteroaromatic rings.

Positional Scanning: Systematically moving substituents around the aromatic rings to identify optimal positions for interaction with a biological target.

Functional Group Modification: Altering functional groups to modulate properties like solubility, pKa, and hydrogen bonding capacity.

A general synthetic approach to N-benzylaniline derivatives may involve the reductive amination of a substituted benzaldehyde (B42025) with a substituted aniline. acs.org Further modifications, such as N-alkylation or acylation, can be performed on the resulting secondary amine. nih.gov

Impact of Substitution Pattern on Molecular Interactions and Conformational Preferences

The substitution pattern on both the aniline and benzyl rings plays a pivotal role in defining the molecule's three-dimensional shape, electronic distribution, and potential for interaction with a target protein.

Modifications of the Benzyl Moiety (e.g., fluorine position, other substituents)

The benzyl moiety offers a versatile platform for structural modifications. The position and nature of substituents on this ring can fine-tune the compound's properties.

Fluorine Position: The placement of the fluorine atom on the benzyl ring is a critical determinant of activity. Different positional isomers (ortho, meta, para) can lead to distinct biological profiles due to changes in electronic effects and potential for specific interactions, such as hydrogen bonding. nih.gov In some series, a 2,6-disubstituted benzyl group is found to be optimal for receptor binding. nih.gov

Other Substituents: Introducing other groups like halogens, alkyl, or alkoxy groups can modulate lipophilicity and steric interactions within the binding pocket. nih.gov For example, in N-benzyl phenethylamines, increasing the size of a substituent at the 4-position of the benzyl ring can influence functional activity. nih.gov

Role of the Ethoxy Group in Modulating Activity

The 2-ethoxy group on the aniline ring is expected to exert a significant influence on the compound's properties and biological activity. While direct studies on the 2-ethoxy group in this specific scaffold are limited, its effects can be inferred from general principles and studies on related 2-alkoxy-substituted anilines. nih.govnih.gov

The ethoxy group can:

Modulate Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. tandfonline.com

Engage in Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a biological target.

Impact Metabolism: The ethoxy group can be a site of metabolism (O-dealkylation). Modifying this group could alter the metabolic stability of the compound.

| Property | Predicted Influence | Rationale |

|---|---|---|

| Lipophilicity (logP) | Increase | The addition of an ethyl group increases the non-polar character of the molecule. |

| Conformation | Restricted rotation around the aniline C-N bond | Steric hindrance from the ortho-ethoxy group can create a preferred dihedral angle. |

| Hydrogen Bonding Potential | Acts as a hydrogen bond acceptor | The oxygen atom possesses lone pairs of electrons. |

| Metabolic Stability | Potential site for O-dealkylation | Cytochrome P450 enzymes can metabolize alkoxy groups. |

Fluorine's Influence on Lipophilicity, Electronic Properties, and Binding Interactions

The fluorine atom at the 3-position of the benzyl ring has a profound impact on the molecule's properties, a common strategy in drug design. nih.govbenthamscience.comresearchgate.net

Electronic Properties: As the most electronegative element, fluorine is a strong electron-withdrawing group. tandfonline.com This alters the electron distribution across the benzyl ring and can influence the pKa of nearby functional groups. nih.gov The C-F bond is also stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing metabolic stability. nih.gov

Binding Interactions: The fluorine atom can participate in various non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with suitable donors (C-H...F). nih.gov Its small size allows it to replace hydrogen without significant steric clashes. benthamscience.com

| Property | Effect of Fluorine | Consequence for Drug Design |

|---|---|---|

| Lipophilicity | Increases | Can improve membrane permeability and binding affinity. tandfonline.commdpi.com |

| Electronic Effect | Strongly electron-withdrawing | Modulates pKa of nearby groups and can alter binding interactions. nih.gov |

| Metabolic Stability | Can block metabolic oxidation | Increases the half-life of the compound. nih.gov |

| Binding Interactions | Can form hydrogen bonds and other polar interactions | May lead to enhanced binding affinity and selectivity. nih.gov |

Stereochemical Considerations and Their Impact on Activity (if chiral centers are introduced)

The parent compound, this compound, is not chiral. However, the introduction of chiral centers through structural modifications would necessitate an evaluation of the stereochemistry's impact on activity. For example, if a substituent were introduced on the benzylic carbon, it would create a chiral center.

In such cases, it is common for enantiomers to exhibit different biological activities. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site on a biological target. nih.gov One enantiomer may have a much higher affinity for the target than the other. Therefore, if chiral analogs were to be synthesized, the separation and individual testing of the enantiomers would be a critical step in the SAR investigation.

Advanced Applications of 2 Ethoxy N 3 Fluorobenzyl Aniline in Chemical Sciences Excluding Clinical

Utility as a Precursor or Intermediate in Complex Organic Synthesis

While specific documented syntheses using 2-Ethoxy-N-(3-fluorobenzyl)aniline as a starting material are not extensively reported in mainstream literature, its structural components suggest significant potential as a versatile building block. Aniline (B41778) derivatives, particularly N-substituted and ortho-alkoxy anilines, are foundational in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govgoogle.com

The secondary amine (N-H) functionality allows for further N-alkylation or N-arylation, enabling the construction of more complex tertiary amines. acs.org The aniline core itself is a precursor for the synthesis of various heterocyclic compounds, which are of immense importance in medicinal and materials chemistry. nih.govresearchgate.net For instance, research has demonstrated efficient, catalyst-free methods for synthesizing 2-benzyl-N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones. beilstein-journals.org This highlights a general pathway where a primary amine, structurally related to the core of our title compound, can be used to construct complex aniline derivatives in high yields. beilstein-journals.org

The reactivity of the aniline ring, activated by the ortho-ethoxy group, makes it susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. Conversely, the fluorine atom on the benzyl (B1604629) ring can influence the molecule's electronic properties and participate in specific fluorine-mediated chemical transformations. The compound could serve as a key intermediate in multi-step syntheses where its distinct functionalities can be sequentially modified to build intricate molecular architectures.

Exploration in Materials Science Research

The field of materials science constantly seeks novel organic molecules with tunable electronic and optical properties. Aniline derivatives are at the forefront of this research, particularly in the development of organic electronics and non-linear optical materials.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical communications, data storage, and frequency conversion. jhuapl.edu Organic molecules, especially those with donor-acceptor groups connected by a π-conjugated system, often exhibit significant NLO properties.

While this compound has not been specifically investigated for its NLO characteristics, studies on analogous structures like poly(N-benzylaniline) are informative. The optical properties of poly(N-benzylaniline) thin films have been studied, revealing that their optical band gap and other parameters can be modified by thermal annealing. nih.gov This tunability is a desirable feature for NLO materials. Research on other N-benzylaniline derivatives, such as benzylaminofullerene, also shows significant optical limiting behavior, a key NLO effect. kpi.ua The presence of an electron-donating ethoxy group and an electron-withdrawing fluorine atom in this compound creates an intramolecular charge-transfer character that could potentially give rise to NLO effects, though experimental validation is required.

Optical Properties of Annealed Poly(N-benzylaniline) Thin Film

| Annealing Temperature (°C) | Optical Band Gap (Eg) (eV) | Urbach Energy (Eu) (eV) |

|---|---|---|

| As-deposited | 2.089 | 0.544 |

| 100 | 2.064 | 0.575 |

| 150 | 2.046 | 0.598 |

This table is generated based on data for a related polymer, poly(N-benzylaniline), to illustrate the potential for property tuning in this class of materials. nih.gov

Aniline and its derivatives are fundamental building blocks for conductive polymers, most notably polyaniline (PANI). These materials are central to the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and transistors. nih.govrsc.orgscribd.comresearchgate.netresearchgate.netrsc.org The properties of these polymers can be finely tuned by modifying the aniline monomer.

This compound could potentially be used as a monomer to synthesize a substituted polyaniline. The ethoxy and N-benzyl groups would enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing into thin films for device fabrication. nih.govrsc.orgscribd.comresearchgate.netresearchgate.netrsc.org The fluorine substituent can improve the material's stability and influence its energy levels, which are critical parameters for charge injection and transport in electronic devices. A patent for aniline-containing organic semiconductor materials highlights that incorporating an aniline group and a rigid spiro group can lead to materials with good dual-carrier (hole and electron) transport capabilities and high thermal stability, resulting in more efficient and longer-lasting OLEDs. google.com

Carrier Mobility in Aniline-Containing Organic Semiconductor Materials

| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|

| P1 | 3.6 x 10-4 | 5.2 x 10-6 |

| P2 | 7.3 x 10-5 | 1.4 x 10-5 |

| P3 | 4.4 x 10-4 | Not Reported |

This table is based on data from a patent for related aniline-containing materials to show their performance in organic electronics. google.com

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield, focuses on designing solid-state structures with desired properties based on an understanding of these intermolecular forces. The structure of this compound is rich with features that are highly relevant to this field.

The molecule contains:

An N-H group, which is a strong hydrogen bond donor.

An ethoxy oxygen atom and a fluorine atom, which can act as hydrogen bond acceptors.

Two aromatic rings, capable of engaging in π-π stacking and C-H···π interactions.

These interactions are the primary tools of crystal engineering. The presence of fluorine is particularly significant, as fluorine-containing molecules are known to engage in unique intermolecular interactions (e.g., C-H···F hydrogen bonds, fluorous-fluorous interactions) that can direct self-assembly into specific, predictable architectures. nih.govresearchgate.net Studies on fluorinated peptides and other molecules have shown that the degree and position of fluorination can dramatically influence molecular conformation and promote self-assembly into complex structures like fibrils and nanotubes. nih.govresearchgate.netnih.gov

Development of Novel Analytical Probes or Sensors

The development of chemical sensors for detecting specific analytes is a critical area of research. Aniline derivatives are often employed in sensor design due to their electrochemical activity and their ability to form polymers whose conductivity or optical properties change upon interaction with a target substance. nih.govrsc.orgscribd.comresearchgate.netresearchgate.netrsc.org For example, thin films made from novel polyaniline derivatives have demonstrated high sensitivity to moisture and ammonia. nih.govrsc.orgscribd.comresearchgate.netresearchgate.netrsc.org

Furthermore, the core aniline structure can be incorporated into fluorogenic or colorimetric probes. rsc.orgnih.gov A classic example is the use of N-benzylaniline in the diazotization-coupling reaction to form an azo dye for the spectrophotometric determination of nitrite (B80452) in water samples. medchemexpress.com The presence of the fluorobenzyl group in this compound could be exploited to develop fluorogenic probes. For instance, a reaction with a specific analyte could alter the electronic structure of the molecule, leading to a change in its fluorescence (e.g., turning fluorescence "on" or "off"). The fluoride (B91410) anion itself is a common target for fluorescent probes due to its roles in health and the environment. nih.gov Given these precedents, this compound represents a promising, though as yet unexplored, scaffold for the design of new selective analytical sensors.

Future Directions and Emerging Research Opportunities for N Fluorobenzyl Aniline Scaffolds

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of novel compounds based on the N-(fluorobenzyl)aniline scaffold. Machine learning (ML) algorithms are increasingly being employed to navigate the complexities of chemical space, predict molecular properties, and optimize reaction conditions, thereby accelerating the discovery pipeline. osaka-u.ac.jp

This approach can be directly translated to the synthesis of 2-Ethoxy-N-(3-fluorobenzyl)aniline derivatives. By training ML models on experimental data from the synthesis of a library of related compounds, it would be possible to predict the optimal reaction conditions for generating new derivatives with desired yields. Furthermore, AI can assist in the in silico design of novel N-(fluorobenzyl)aniline analogs with specific biological activities or material properties. By learning from the structure-activity relationships (SAR) of existing compounds, ML models can propose new structures with a higher probability of success, thus reducing the time and cost associated with traditional trial-and-error approaches.

A cheminformatics-based machine learning approach has also been successfully used to identify optimal triarylborane catalysts for the reductive alkylation of aniline (B41778) derivatives. osaka-u.ac.jp This highlights the potential of AI not only in predicting outcomes but also in discovering novel catalytic systems for the derivatization of the N-(fluorobenzyl)aniline scaffold.

Table 1: Potential Applications of AI/ML in N-(Fluorobenzyl)aniline Research

| Application Area | AI/ML Technique | Potential Impact |

| Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel N-(fluorobenzyl)aniline derivatives with optimized properties (e.g., binding affinity, ADMET profile). |

| Synthesis Prediction | Artificial Neural Networks (ANN), Random Forest, Gradient Boosting | Prediction of reaction yields and identification of optimal reaction conditions for the synthesis of new analogs. nih.govresearchgate.net |

| Catalyst Discovery | Cheminformatics, Machine Learning | Identification of novel and more efficient catalysts for the derivatization of the N-(fluorobenzyl)aniline core. osaka-u.ac.jp |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity, toxicity, and physicochemical properties of new derivatives. |

High-Throughput Synthesis and Screening of Libraries based on the this compound Core

High-throughput synthesis (HTS) and screening are powerful tools for exploring the chemical space around a core scaffold and rapidly identifying "hit" compounds with desired biological activity. nih.gov The development of automated synthesis platforms, including flow chemistry systems, allows for the rapid generation of large libraries of compounds in a resource-efficient manner. rsc.orgchemrxiv.org

A combinatorial library based on the this compound core could be synthesized by systematically varying the substituents on both the aniline and benzyl (B1604629) rings. For example, a library could be generated through the N-alkylation of a series of substituted 2-ethoxyanilines with a variety of substituted 3-fluorobenzyl halides.

Table 2: Conceptual Design of a Combinatorial Library based on this compound

| Core Structure | R1 Substituents (on Aniline Ring) | R2 Substituents (on Benzyl Ring) |

| -H, -CH3, -Cl, -OCH3, -NO2 | -H, -F, -Cl, -Br, -CF3 |

Once synthesized, these libraries can be subjected to high-throughput screening against a panel of biological targets, such as enzymes or receptors, to identify compounds with interesting activity. nih.gov Techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) can be used to screen for binding interactions in a miniaturized and automated format. rsc.org The "eNTRy rules," which consider physicochemical properties like the presence of an ionizable nitrogen and low three-dimensionality, can be used to pre-select compounds for screening that have a higher likelihood of intracellular accumulation in bacteria, which is relevant for the discovery of new antibacterial agents. nih.gov

The data generated from these high-throughput screens can then be used to build structure-activity relationship (SAR) models, which can, in turn, inform the design of next-generation compounds with improved potency and selectivity. This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. Ultrafast spectroscopy techniques, which operate on the femtosecond to picosecond timescale, provide unprecedented insight into the transient intermediates and transition states that govern chemical reactions. rsc.org

Techniques such as ultrafast transient absorption (TA) spectroscopy can be used to directly observe the formation and decay of short-lived species, such as radicals and excited states, which are often key players in chemical transformations. irb.hr For example, ultrafast TA has been used to provide direct spectroscopic evidence for the generation of carbenes from the photoelimination of nitrogen from diazoalkanes. irb.hr

In the context of N-(fluorobenzyl)aniline scaffolds, ultrafast spectroscopy could be employed to study the detailed mechanisms of their synthesis and derivatization. For instance, in the photocatalyzed C-H alkylation of N-benzyl anilines, ultrafast spectroscopy could be used to directly observe the initial photoexcitation event, the formation of the nitrogen-centered radical, and the subsequent hydrogen atom transfer (HAT) process. researchgate.net This level of mechanistic detail would be invaluable for optimizing the reaction conditions and for designing more efficient photocatalytic systems.

Furthermore, helicity-resolved transient absorption spectroscopy is an emerging technique for studying chirality-dependent dynamics in molecules. rsc.org Given that many bioactive molecules are chiral, this technique could be used to investigate the stereodynamics of reactions involving N-(fluorobenzyl)aniline derivatives, potentially leading to the development of new stereoselective synthetic methods.

Exploration of New Catalytic Systems for Efficient Derivatization